Cas no 133010-11-4 ((S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate)

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is a fluorinated chiral intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc)-protected amine group and a benzyl ester moiety, providing stability and controlled reactivity. The fluorine substitution at the 4-position enhances electrophilicity, making it valuable for nucleophilic substitution reactions. The chiral center allows for stereoselective synthesis, particularly in peptide and bioactive molecule development. The Boc group facilitates selective deprotection under mild acidic conditions, while the benzyl ester can be cleaved via hydrogenolysis. This compound is particularly useful in the preparation of fluorinated amino acid derivatives and other specialized intermediates.
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate structure
133010-11-4 structure
Product Name:(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate
CAS No:133010-11-4
MF:C16H20FNO5
MW:325.33210849762
CID:1015765
PubChem ID:10087677
Update Time:2025-10-28

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate
    • benzyl (3S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
    • Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-4-oxo-, phenylmethyl ester, (3S)-
    • DTXSID10435465
    • (S)-Benzyl3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate
    • benzyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-fluoro-4-oxobutanoate
    • DB-362452
    • 133010-11-4
    • benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate
    • BENZYL (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-FLUORO-4-OXOBUTANOATE
    • MDL: MFCD23701512
    • Inchi: 1S/C16H20FNO5/c1-16(2,3)23-15(21)18-12(14(17)20)9-13(19)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,21)/t12-/m0/s1
    • InChI Key: JGAYWOLCVLNHQD-LBPRGKRZSA-N
    • SMILES: FC([C@H](CC(=O)OCC1C=CC=CC=1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 325.13255090g/mol
  • Monoisotopic Mass: 325.13255090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 81.7Ų

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate Pricemore >>

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Additional information on (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate

Recent Advances in the Synthesis and Applications of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate (CAS: 133010-11-4)

The compound (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate (CAS: 133010-11-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in peptide synthesis and drug development. This chiral fluorinated building block serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting protease inhibition and fluorinated peptide analogs. Recent studies have highlighted its role in enhancing the metabolic stability and bioavailability of peptide-based therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate using a novel enzymatic resolution approach. The researchers achieved an enantiomeric excess of >99% and a yield of 85%, marking a significant improvement over traditional chemical methods. The study also explored the compound's utility in the synthesis of fluorinated peptidomimetics with enhanced binding affinity to target proteins.

In another breakthrough, a team from MIT reported the use of this compound in the development of fluorinated inhibitors for SARS-CoV-2 main protease (Mpro). The incorporation of the fluorinated moiety derived from (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate resulted in a 10-fold increase in inhibitory potency compared to non-fluorinated analogs. This finding, published in Nature Chemical Biology in early 2024, opens new avenues for the design of antiviral therapeutics.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 for its use in prodrug formulations. Its ability to serve as a protected form of γ-fluoro-β-amino acids makes it particularly valuable for the synthesis of complex drug candidates. Recent pharmacokinetic studies have confirmed that derivatives incorporating this scaffold exhibit improved membrane permeability and reduced clearance rates.

Ongoing research is exploring the potential of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate in targeted drug delivery systems. A recent preprint from Stanford University describes its conjugation with antibody-drug conjugates (ADCs), where the fluorinated moiety enhances the stability of the linker while maintaining the therapeutic payload's activity. This application could revolutionize cancer therapy by improving the specificity and efficacy of ADC treatments.

From a synthetic chemistry perspective, recent advances have focused on developing more sustainable production methods for this compound. A green chemistry approach published in ACS Sustainable Chemistry & Engineering utilizes biocatalysis and flow chemistry to reduce waste generation and improve energy efficiency in the manufacturing process. These developments address the growing demand for environmentally friendly synthesis routes in pharmaceutical production.

As research continues to uncover new applications for (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate, its importance in medicinal chemistry is expected to grow significantly. The compound's unique combination of chirality, fluorine incorporation, and versatile reactivity positions it as a valuable tool for drug discovery and development in the coming years.

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